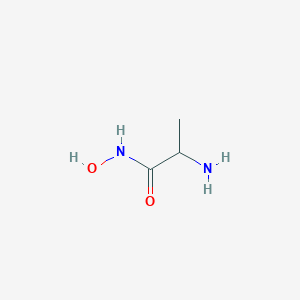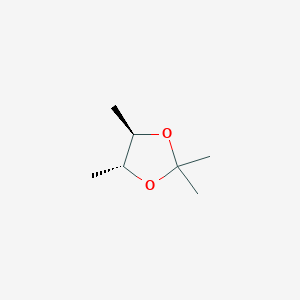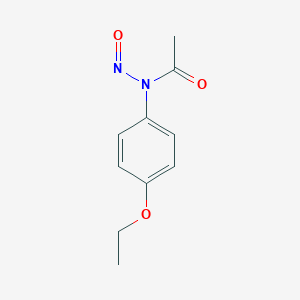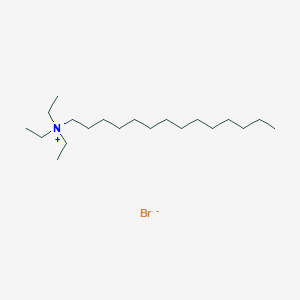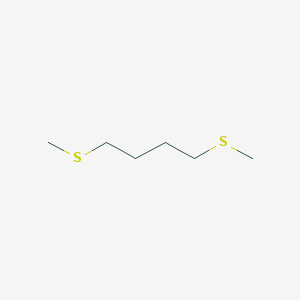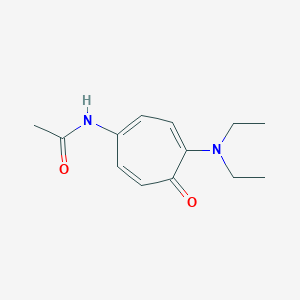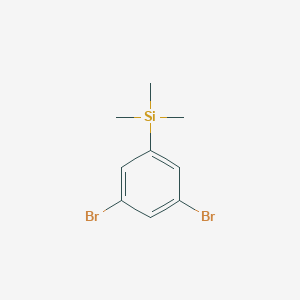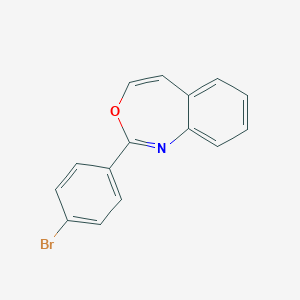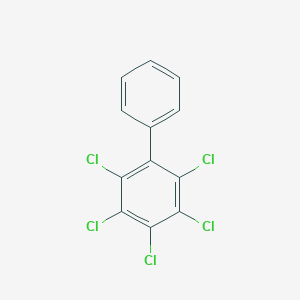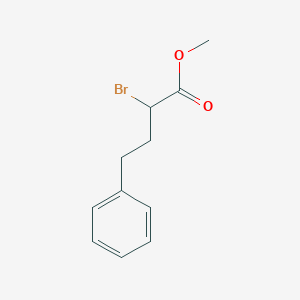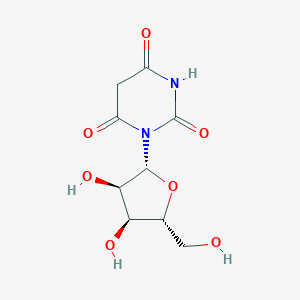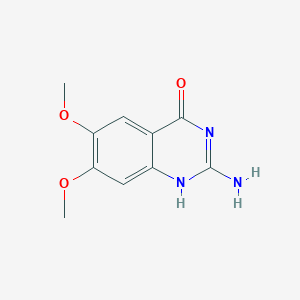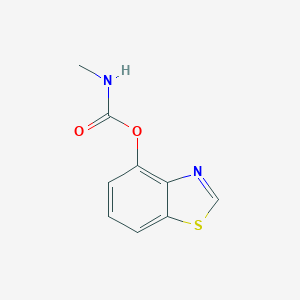
1,3-benzothiazol-4-yl N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-benzothiazol-4-yl N-methylcarbamate (BTMC) is a chemical compound that has been extensively studied for its potential use as a pesticide and insecticide. It is a member of the carbamate family of compounds, which are widely used in agriculture and public health to control insect pests. BTMC has been shown to have a high level of efficacy against a wide range of insect pests, making it a promising candidate for use in pest control.
Wirkmechanismus
1,3-benzothiazol-4-yl N-methylcarbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine in the insect's nervous system, which ultimately results in paralysis and death.
Biochemische Und Physiologische Effekte
1,3-benzothiazol-4-yl N-methylcarbamate has been shown to have a number of biochemical and physiological effects on insects, including the inhibition of acetylcholinesterase activity, disruption of the nervous system, and death. These effects are highly specific to insects and do not have a significant impact on other organisms, making 1,3-benzothiazol-4-yl N-methylcarbamate a safe and effective pesticide.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3-benzothiazol-4-yl N-methylcarbamate in lab experiments include its high level of efficacy against a wide range of insect pests, its specificity to insects, and its relatively low toxicity to other organisms. However, there are also limitations to its use, including the need for careful handling due to its toxicity and the potential for development of resistance in insect populations over time.
Zukünftige Richtungen
There are a number of potential future directions for research on 1,3-benzothiazol-4-yl N-methylcarbamate, including the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Additionally, research could focus on the development of new compounds that work through similar mechanisms to 1,3-benzothiazol-4-yl N-methylcarbamate, but with improved properties such as increased specificity or reduced toxicity. Finally, research could explore the potential use of 1,3-benzothiazol-4-yl N-methylcarbamate in combination with other pesticides or insecticides to improve overall efficacy and reduce the risk of resistance development.
Synthesemethoden
The synthesis of 1,3-benzothiazol-4-yl N-methylcarbamate can be achieved by a variety of methods, including the reaction of benzothiazole with methyl isocyanate. This reaction produces 1,3-benzothiazol-4-yl N-methylcarbamate as the primary product, which can be isolated and purified through a series of chemical processes.
Wissenschaftliche Forschungsanwendungen
1,3-benzothiazol-4-yl N-methylcarbamate has been the subject of extensive scientific research, with studies examining its efficacy as a pesticide and insecticide. These studies have shown that 1,3-benzothiazol-4-yl N-methylcarbamate is highly effective against a wide range of insect pests, including mosquitoes, cockroaches, and flies.
Eigenschaften
CAS-Nummer |
17767-71-4 |
|---|---|
Produktname |
1,3-benzothiazol-4-yl N-methylcarbamate |
Molekularformel |
C9H8N2O2S |
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
1,3-benzothiazol-4-yl N-methylcarbamate |
InChI |
InChI=1S/C9H8N2O2S/c1-10-9(12)13-6-3-2-4-7-8(6)11-5-14-7/h2-5H,1H3,(H,10,12) |
InChI-Schlüssel |
YSTAAMZYDLWSJX-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=C2C(=CC=C1)SC=N2 |
Kanonische SMILES |
CNC(=O)OC1=C2C(=CC=C1)SC=N2 |
Synonyme |
Carbamic acid, methyl-, 4-benzothiazolyl ester (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



